7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride
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Overview
Description
7-amino-3lambda6-thiabicyclo[331]nonane-3,3,9-trione hydrochloride is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a sulfur atom within its bicyclic framework, which contributes to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor containing an amino group and a thiol group under controlled conditions. The reaction conditions often involve the use of a strong acid or base to facilitate the cyclization process, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Scientific Research Applications
7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride exerts its effects is complex and involves multiple molecular targets and pathways. The sulfur atom within its structure plays a crucial role in its reactivity and interaction with biological molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function, which contributes to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3-dione hydrochloride
- 7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3-dioxide hydrochloride
Uniqueness
Compared to similar compounds, 7-amino-3lambda6-thiabicyclo[331]nonane-3,3,9-trione hydrochloride is unique due to the presence of the trione functionality, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-amino-3,3-dioxo-3λ6-thiabicyclo[3.3.1]nonan-9-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S.ClH/c9-7-1-5-3-13(11,12)4-6(2-7)8(5)10;/h5-7H,1-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQDHWKYHZIQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CS(=O)(=O)CC1C2=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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